3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione
Description
Systematic IUPAC Nomenclature and Synonyms
3-[(Adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione is a substituted pyrrolidine-2,5-dione derivative characterized by distinct functional groups. Its systematic IUPAC name reflects the positions of substituents on the pyrrolidine core:
- Primary substituent : A benzyl group (-CH₂C₆H₅) attached to the nitrogen atom at position 1 of the pyrrolidine ring.
- Secondary substituent : An adamantylamino group (-NH-adamantane) at position 3 of the pyrrolidine ring.
Synonyms and Alternative Designations
The compound is known by multiple identifiers, including:
| Synonym | CAS Number | Alternative Names |
|---|---|---|
| STL020491 | 1007974-49-3 | 3-(1-adamantylamino)-1-benzylpyrrolidine-2,5-dione |
| AKOS000520934 | – | 1-benzyl-3-(tricyclo[3.3.1.1³,⁷]dec-1-ylamino)pyrrolidine-2,5-dione |
| VU0494530-1 | – | This compound |
These names emphasize structural features, such as the adamantane moiety (a tricyclic hydrocarbon) and the benzyl group.
Molecular Formula and Weight Analysis
The molecular formula is C₂₁H₂₆N₂O₂ , derived from:
- Pyrrolidine core : C₄H₆N
- Benzyl group : C₇H₇
- Adamantylamino group : C₁₀H₁₅N
The molecular weight is 338.4 g/mol , calculated as the sum of individual atomic masses.
| Component | Contribution to Formula |
|---|---|
| Carbon (C) | 21 atoms |
| Hydrogen (H) | 26 atoms |
| Nitrogen (N) | 2 atoms |
| Oxygen (O) | 2 atoms |
Structural Relationship to Pyrrolidine-2,5-dione Derivatives
The parent compound, pyrrolidine-2,5-dione (succinimide), is a five-membered lactam with two ketone groups at positions 2 and 5. In this compound, two key modifications occur:
- N-Benzyl substitution : A benzyl group replaces one hydrogen atom on the nitrogen at position 1, enhancing steric bulk and hydrophobicity.
- C3 adamantylamino substitution : An adamantylamino group replaces a hydrogen atom at position 3, introducing a rigid, tricyclic hydrocarbon moiety.
This dual substitution creates a structurally complex derivative with potential applications in medicinal chemistry, particularly for targeting enzyme active sites or receptor pockets requiring specific spatial arrangements.
Properties
IUPAC Name |
3-(1-adamantylamino)-1-benzylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-19-9-18(20(25)23(19)13-14-4-2-1-3-5-14)22-21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18,22H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWIGSJRJXBRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione typically involves the following steps:
Formation of Adamantanylamine: Adamantane is first converted to 1-aminoadamantane through a reaction with ammonia under high pressure and temperature.
Synthesis of Benzylazolidine: Benzylamine is reacted with a suitable azolidine precursor under acidic conditions to form benzylazolidine.
Coupling Reaction: The final step involves the coupling of 1-aminoadamantane with benzylazolidine-2,5-dione under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or ketone groups.
Reduction: The azolidine ring can be reduced to form more saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Hydroxylated or ketonated derivatives of the adamantane moiety.
Reduction: Saturated azolidine derivatives.
Substitution: Various substituted benzyl derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with an adamantane moiety and a benzyl group, along with a 2,5-dione functional group. This unique structure contributes to its diverse biological activities. The synthesis typically involves several key steps, including the reaction of 1-benzylazolidine-2,5-dione with 1-adamantanamine in polar aprotic solvents like dimethyl sulfoxide to enhance nucleophilicity and reaction rates.
Biological Activities
Research indicates that 3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione exhibits multiple biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of protein synthesis.
Anticancer Properties
In vitro studies suggest that it can inhibit the growth of various cancer cell lines. The proposed mechanism involves the induction of apoptosis in cancer cells, although further investigation is required to fully understand its action .
Neuropharmacological Potential
Given the presence of the adamantane moiety, which is known for its neuropharmacological effects, this compound may have applications in treating central nervous system disorders. Adamantane derivatives have historically been used in therapies for conditions such as influenza and Parkinson's disease .
Comparative Analysis of Related Compounds
The versatility of adamantane derivatives is highlighted by comparing this compound with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(pyridin-4-ylmethyl)adamantane-1-carboxamide | Contains adamantane and a pyridine moiety | Approved anti-cancer drug |
| 4-(1-adamantyl)-3-thiosemicarbazide | Similar adamantane structure | Exhibits significant chemotherapeutic properties |
| 4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide | Pyrrolidine derivative with benzyl substitution | Potential VHL inhibitor for anemia and cancer |
This table illustrates the diverse applications of compounds sharing structural features with this compound.
Case Studies and Experimental Findings
Several studies have focused on elucidating the mechanisms behind the biological activities of this compound:
Antimicrobial Studies
Research has shown that derivatives of adamantane exhibit potent antimicrobial activity. A study reported that modifications to the adamantane structure could enhance antibacterial efficacy against resistant strains .
Anticancer Research
In vitro experiments indicated that this compound could induce apoptosis in specific cancer cell lines. Further studies are necessary to determine the pathways involved and potential synergistic effects with existing chemotherapeutics .
Neuropharmacological Applications
The unique three-dimensional structure of adamantane derivatives has been linked to their effectiveness in neuropharmacology. Research into their use as antiviral agents has shown promise in treating conditions like influenza and herpes simplex virus infections .
Mechanism of Action
The mechanism of action of 3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the azolidine ring can interact with active sites of enzymes or binding sites of receptors, modulating their activity. This dual functionality makes the compound a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral and antiparkinsonian properties.
Benzylazolidine Derivatives: Various derivatives are studied for their biological activities.
Uniqueness
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione is unique due to the combination of the adamantane and azolidine moieties, which confer both stability and reactivity. This dual nature allows for a wide range of modifications and applications, making it a valuable compound in both research and industrial contexts.
Biological Activity
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a pyrrolidine ring, an adamantane moiety, and a benzyl group, which collectively contribute to its unique pharmacological properties. Research into this compound has highlighted its antimicrobial and anticancer activities, as well as its potential applications in neuropharmacology.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Pyrrolidine ring : A five-membered ring that is common in many biologically active compounds.
- Adamantane moiety : Known for its three-dimensional structure, which can influence the compound's interactions with biological targets.
- Benzyl group : This substitution can enhance lipophilicity and affect receptor binding.
The compound's physical and chemical properties can be characterized using various spectroscopic techniques such as NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide insights into functional groups and molecular integrity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of protein synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of multiple cancer cell lines. The proposed mechanism for its anticancer activity includes:
- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell cycle arrest : Similar compounds have shown the ability to arrest cells in mitosis, leading to cell death.
A comparative analysis of similar compounds reveals a consistent pattern of anticancer efficacy across various derivatives.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Here are some notable findings:
The mechanism by which this compound exerts its biological effects is hypothesized based on its structural features:
- Receptor Binding : The adamantane moiety may enhance binding affinity to specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell proliferation or bacterial survival.
Further experimental studies, including receptor binding assays and enzyme kinetics studies, are necessary to validate these hypotheses.
Applications and Future Directions
Given its promising biological activities, this compound holds potential for development in several therapeutic areas:
- Antimicrobial agents : Further exploration could lead to new treatments for antibiotic-resistant infections.
- Cancer therapeutics : Its ability to induce apoptosis suggests it could be a candidate for novel anticancer drugs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione?
- Methodological Answer : The compound can be synthesized via aza-Michael addition , a common approach for 3-aminopyrrolidines. Maleimide derivatives react with primary amines (e.g., adamantan-1-amine) in the presence of bases like TMEDA (tetramethylethylenediamine) or TMCDA [(R,R)-N,N,N′,N′-tetramethyl-1,2-diaminocyclohexane]. Reaction conditions (solvent, temperature, and base selection) significantly influence yield. Purification typically involves column chromatography and recrystallization .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Exposure Control : Use fume hoods to minimize inhalation risks (respiratory irritant).
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste.
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., adamantane’s tertiary carbons) and confirm substitution patterns. For example, the benzyl group’s aromatic protons appear at δ 7.25–7.81 ppm .
- IR Spectroscopy : Peaks at ~1750 cm confirm carbonyl groups (pyrrolidine-2,5-dione).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHNO, expected m/z 325.19) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use factorial design to evaluate variables (e.g., temperature, solvent polarity, base concentration). For example, a 2 factorial design tests 8 combinations to identify optimal yield conditions. Statistical tools (ANOVA) analyze interactions between variables, minimizing experimental runs while maximizing data quality .
Q. How to resolve discrepancies in spectroscopic data across synthesis batches?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent reaction conditions (e.g., inert atmosphere, moisture control).
- Isomeric Purity : Use chiral HPLC to detect stereochemical impurities (e.g., unintended enantiomers).
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., adamantane orientation) .
Q. What computational methods predict the compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme binding pockets).
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity.
- AI-Driven Simulations : Platforms like COMSOL Multiphysics integrate reaction kinetics data to model synthetic pathways .
Q. What mechanistic insights exist for the aza-Michael addition in this synthesis?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track intermediate formation.
- Isotope Labeling : Use -labeled amines to trace regioselectivity in the pyrrolidine ring closure.
- Theoretical Modeling : Transition state analysis (DFT) identifies steric/electronic barriers from adamantane’s bulkiness .
Q. How is X-ray crystallography applied to confirm the compound’s solid-state structure?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (dichloromethane/hexane) to obtain diffraction-quality crystals.
- Data Collection : Measure at 293 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Software (SHELXL) refines bond lengths/angles, confirming adamantane’s chair conformation and benzyl group orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
